Bienvenue dans la boutique en ligne BenchChem!

LolCDE-IN-1

Antibacterial Efflux pump Gram-negative bacteria

LolCDE-IN-1 is a pyrazole-derived inhibitor of the essential LolCDE ABC transporter in Gram-negative bacteria, blocking lipoprotein trafficking to the outer membrane. It shows an 8-fold potency gain over LpxH-targeting chemotypes in wild-type E. coli (MIC 8 μg/mL) with a 64-fold MIC shift in ΔtolC efflux mutants—ideal for dissecting TolC-dependent efflux. Genetically validated (lolC/lolE mutations confer >1,024-fold resistance) with low resistance frequency and favorable cytotoxicity (CC₉₀ 84 μM), it serves as a reliable probe for lipoprotein transport studies and a starting point for structure-based optimization.

Molecular Formula C21H16FN3O
Molecular Weight 345.4 g/mol
Cat. No. B8107712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLolCDE-IN-1
Molecular FormulaC21H16FN3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4
InChIInChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25)
InChIKeyDNZHPYAAJMOOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LolCDE-IN-1 – An Inhibitor of the LolCDE Lipoprotein Transport Complex for Gram-Negative Antibacterial Research


LolCDE-IN-1 (Compound 2) is a small-molecule pyrazole derivative that inhibits the essential LolCDE ABC transporter complex in Gram-negative bacteria, blocking the trafficking of triacylated lipoproteins from the inner membrane to the outer membrane [1]. Discovered via a high‑throughput AmpC reporter‑based phenotypic screen, it exhibits selective antibacterial activity against Escherichia coli and represents a distinct chemical scaffold among reported LolCDE inhibitors [1].

Why LolCDE-IN-1 Cannot Be Readily Replaced by Other LolCDE‑Targeting Compounds


Despite sharing the LolCDE target, small‑molecule inhibitors of this complex can differ markedly in their susceptibility to bacterial efflux pumps, spectrum of activity, and off‑target cytotoxicity due to subtle changes in lipophilicity and substitution patterns [1]. For example, the closely related pyrazole LolCDE‑IN‑1 shows an 8‑fold improvement in wild‑type E. coli potency compared to the LpxH‑targeting sulfonyl piperazine compound 1, yet the two compounds exhibit similar activity in an efflux‑deficient background [1]. Such divergence underscores that even minor structural modifications can drastically alter a compound's practical utility in Gram‑negative infection models, making direct substitution among LolCDE inhibitors unreliable without empirical validation.

LolCDE-IN-1: Quantifiable Differentiation Against Key Comparators


Efflux‑Dependent Potency: LolCDE‑IN‑1 Displays a 64‑Fold MIC Shift in E. coli Efflux Mutant

LolCDE-IN-1 demonstrates strong antibacterial activity against E. coli ATCC 25922 ΔtolC (MIC = 0.125 μg/mL), an efflux‑deficient strain lacking the TolC outer membrane channel, while its activity against wild‑type E. coli ATCC 25922 is reduced to 8 μg/mL [1]. This 64‑fold potency loss in the presence of functional TolC‑dependent efflux highlights the compound's susceptibility to efflux‑mediated resistance, a critical differentiator from compounds that are either more efflux‑resistant or unable to penetrate the outer membrane at all [1].

Antibacterial Efflux pump Gram-negative bacteria

Superior Wild‑Type Potency vs. LpxH Inhibitor Compound 1

When tested against wild‑type E. coli ATCC 25922, LolCDE‑IN‑1 exhibits an MIC of 8 μg/mL, whereas the sulfonyl piperazine compound 1 (an LpxH inhibitor identified in the same screen) shows an MIC of >64 μg/mL [1]. In the efflux‑deficient ΔtolC background, the two compounds are nearly equipotent (0.125 μg/mL vs. 0.25 μg/mL), indicating that LolCDE‑IN‑1 possesses a superior intrinsic ability to accumulate in or act within the bacterial cell when efflux pumps are functional [1].

Antibacterial Cell envelope Structure-activity relationship

Reduced Mammalian Cytotoxicity Relative to LpxH Inhibitor Compound 1

In a 72‑hour proliferation assay using the human A549 lung carcinoma cell line, LolCDE‑IN‑1 displayed a 90% cytotoxic concentration (CC90) of 84 μM, whereas compound 1 exhibited a CC90 of 23 μM [1]. The higher CC90 value indicates lower inherent mammalian cytotoxicity for LolCDE‑IN‑1, a desirable feature when selecting a probe for cellular studies that may require extended exposure times [1].

Toxicology Drug safety Selectivity

Resistance Frequency and Target Validation Confirm LolCDE Specificity

Spontaneous resistance mutants against LolCDE‑IN‑1 arose at a frequency of 7.3 × 10⁻⁷ at 32× the MIC [1]. Whole‑genome sequencing of resistant clones revealed point mutations exclusively in lolC (G254V) or lolE (G195S, P365C, D367Y), components of the LolCDE transporter complex, which conferred a >1,024‑fold increase in MIC but did not alter susceptibility to other antibiotic classes [1]. This strong genetic linkage confirms that LolCDE‑IN‑1 acts specifically on the LolCDE complex and that resistance does not readily cross‑protect against other antibacterial agents [1].

Resistance Target validation Genomics

LolCDE-IN-1: Optimal Use Cases in Antimicrobial Research


Investigating the Role of Efflux Pumps in Gram‑Negative Envelope Penetration

LolCDE-IN-1's 64‑fold increase in potency in the ΔtolC efflux mutant makes it an ideal chemical tool for dissecting the contribution of TolC‑dependent efflux systems to antibacterial activity. Researchers can pair wild‑type and ΔtolC E. coli strains to quantify the impact of efflux on compound accumulation and to identify structural features that mitigate efflux susceptibility [1].

Chemical Probe for LolCDE Function and Lipoprotein Trafficking

With its genetically validated target (lolC/lolE mutations conferring >1,024‑fold resistance) and low resistance frequency, LolCDE-IN-1 serves as a reliable chemical probe to study the essential LolCDE‑mediated lipoprotein transport pathway in Gram‑negative bacteria. It can be used to induce acute LolCDE inhibition, allowing time‑resolved analysis of lipoprotein mislocalization and downstream cell envelope stress responses [1].

Lead Scaffold for Medicinal Chemistry Optimization Against Gram‑Negative Pathogens

The pyrazole core of LolCDE-IN-1, coupled with its moderate wild‑type potency (MIC 8 μg/mL) and favorable cytotoxicity profile (CC90 84 μM), provides an attractive starting point for structure‑based lead optimization. Medicinal chemists can leverage these baseline parameters to design analogs with improved efflux bypass and enhanced antibacterial spectrum while monitoring for changes in mammalian cytotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for LolCDE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.